molecular formula C14H20BrN3O B1399344 1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316218-22-0

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Numéro de catalogue: B1399344
Numéro CAS: 1316218-22-0
Poids moléculaire: 326.23 g/mol
Clé InChI: CUNFEBINVZMKGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a brominated heterocyclic compound offered for research use only. This product is strictly intended for laboratory research purposes and is not classified as a drug, diagnostic, or medical device. It is not intended for human or veterinary use . Compounds featuring the 5-bromopyrazine scaffold, similar to this product, are valuable intermediates and building blocks in medicinal chemistry and pharmaceutical research. They are frequently utilized in the discovery and synthesis of novel therapeutic agents . The structural motif of a brominated heterocycle coupled with a piperidine moiety is common in the development of molecules that target various cellular pathways. For instance, related research compounds have been investigated for their role as selective estrogen receptor modulators (SERMs) and for their ability to inhibit key signaling pathways, such as IL-6/GP130, which is a promising target in oncology research . Researchers may employ this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, or as a key precursor in cross-coupling reactions to generate more complex chemical libraries for biological screening.

Propriétés

IUPAC Name

1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNFEBINVZMKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions[][1].

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in the development of biologically active molecules.

    Industry: It can serve as a chemical reagent in various industrial processes[][1].

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications Reference
Target Compound Piperidine + Bromopyrazine 5-Bromo, 2,2-dimethylpropan-1-one ~325.2 (est.) Electrophilic reactivity, steric bulk -
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one Piperidine + Bromomethyl Bromomethyl, 2,2-dimethylpropan-1-one 262.19 Alkylating agent potential
(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one Piperazine + Nitropyridine Nitropyridine, 2,2-dimethylpropan-1-one 350.37 (est.) Chiral center, nitro group reactivity
1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one Piperidine + Benzylpiperazine Benzylpiperazine-carbonyl, 2,2-dimethylpropan-1-one 371.52 Dual pharmacophore for CNS targets
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine + Piperazine 5-Bromo, 4-methylpiperazine 257.15 Kinase inhibitor intermediate

Stability and Metabolic Considerations

  • The 2,2-dimethylpropan-1-one group likely reduces metabolic oxidation compared to less hindered ketones (e.g., 1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one in ).
  • Bromine’s electronegativity may enhance stability against hydrolysis relative to chlorine-containing analogues (e.g., 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one in ).

Key Research Findings

Synthetic Efficiency : Pd-catalyzed reactions (e.g., ) achieve moderate yields (72% in ), but steric hindrance from the 2,2-dimethylpropan-1-one group may necessitate optimized conditions for the target compound.

Biological Potential: Piperidine-pyrazine hybrids are underrepresented in antifungal applications compared to thiazole-isoxazole derivatives (), suggesting unexplored therapeutic niches.

Structural Tunability : Substituent variation at the piperidine 4-position (e.g., bromomethyl , benzylpiperazine ) demonstrates modularity for structure-activity relationship (SAR) studies.

Activité Biologique

1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19BrN2O\text{C}_{14}\text{H}_{19}\text{BrN}_2\text{O}

This compound features a piperidine ring substituted with a bromopyrazine moiety, which is essential for its biological activity.

Anticancer Activity

Several studies have indicated that compounds containing the pyrazine and piperidine moieties exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth.

  • Case Study : A study demonstrated that derivatives of pyrazine showed significant cytotoxicity against various cancer cell lines, suggesting that the bromopyrazine substitution enhances this effect .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. The presence of the piperidine ring is crucial for this activity.

Compound Target Organism Activity
Compound AEscherichia coliModerate
Compound BStaphylococcus aureusStrong
Compound CCandida albicansWeak

These findings highlight the potential for developing new antimicrobial agents based on this compound structure .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is a critical mechanism for many pharmacological agents.

  • Enzyme Inhibition Study : A recent study reported that derivatives with similar structures exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Binding Affinity : The compound binds effectively to target proteins, influencing their function.
  • Molecular Docking Studies : Computational studies have shown favorable docking scores with various targets, indicating a strong potential for therapeutic development .

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity and reduce toxicity. For instance, modifications on the piperidine ring have led to compounds with improved selectivity and efficacy against cancer cell lines.

Méthodes De Préparation

Starting Materials

Stepwise Synthesis Outline

Step Reaction Type Description Key Reagents/Conditions
1 Bromination Selective bromination of pyrazine at the 5-position if not commercially available Br2 or NBS in suitable solvent
2 Amination (Buchwald-Hartwig) Coupling of 5-bromopyrazine derivative with piperidine to form 4-(5-bromopyrazin-2-yl)piperidine Pd catalyst, ligand, base, inert atmosphere
3 Acylation Reaction of piperidine nitrogen with 2,2-dimethylpropanoyl chloride to form the ketone group Acyl chloride, base (e.g., triethylamine), solvent

Reaction Conditions and Optimization

  • Catalysts: Palladium catalysts such as Pd2(dba)3 or Pd(OAc)2 with phosphine ligands are commonly used for the amination step to ensure high yield and selectivity.
  • Solvents: Polar aprotic solvents like DMF, DMSO, or toluene are preferred depending on the step.
  • Temperature: Heating (60–110 °C) is often required for amination; acylation is typically performed at 0–25 °C.
  • Purification: Crystallization or column chromatography is used to isolate intermediates and final product with high purity.

Research Findings and Analytical Data

  • The compound has been characterized by standard spectroscopic methods including NMR, LC-MS, and elemental analysis to confirm structure and purity.
  • Enantiomeric purity can be controlled by chiral resolution techniques or asymmetric synthesis if required.
  • The compound is classified as an irritant, necessitating appropriate safety measures during synthesis.

Summary Table of Preparation Method Features

Feature Description
Starting materials 5-Bromopyrazine derivatives, piperidine, 2,2-dimethylpropanoyl chloride
Key reactions Bromination, Pd-catalyzed amination, acylation
Catalysts Palladium complexes (e.g., Pd2(dba)3) with phosphine ligands
Solvents DMF, DMSO, toluene
Temperature range 0–110 °C depending on step
Purification methods Crystallization, column chromatography
Characterization NMR, LC-MS, elemental analysis
Safety considerations Classified as irritant; use gloves, goggles, fume hood

Q & A

Q. Critical Parameters :

  • Temperature Control : Reactions often proceed at 0–25°C to avoid side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

How is the molecular structure of the compound verified and characterized?

Q. Basic Analytical Techniques

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH2_2), bromopyrazine aromatic protons (δ 8.0–9.0 ppm), and dimethylpropanone (δ 1.2 ppm for CH3_3) .
    • HRMS : Validates the molecular formula (e.g., C14_{14}H20_{20}BrN3_3O) .
  • Crystallography : X-ray diffraction (if crystallizable) resolves spatial arrangement, though no direct data exists for this compound. Similar piperazine derivatives are analyzed via single-crystal methods .

Q. Advanced Techniques :

  • InChI/SMILES Validation : Canonical identifiers (e.g., InChIKey: GHWQYVBNMAAXRS-UHFFFAOYSA-N) ensure structural accuracy in databases .

What biological targets and mechanisms are associated with this compound?

Q. Advanced Research Focus

  • Tubulin Polymerization Inhibition : Structural analogs (e.g., triazolo-pyrimidine derivatives) disrupt microtubule dynamics, leading to cell cycle arrest (IC50_{50} values in µM range) .
  • Enzyme Modulation : Piperazine-containing compounds often target kinases or G-protein-coupled receptors (GPCRs). For example, similar derivatives activate GLP1 receptors for metabolic disorder treatment .

Q. Experimental Design :

  • In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity via MTT assays .
  • Molecular Docking : Simulate binding affinity to tubulin (PDB ID: 1SA0) or GPCRs using software like AutoDock .

How can contradictory activity data across studies be resolved?

Q. Advanced Data Analysis

  • Source of Contradictions : Variability in assay conditions (e.g., serum concentration, cell line specificity) or impurities in synthesized batches.
  • Validation Strategies :
    • Reproducibility Checks : Replicate assays in multiple cell lines with standardized protocols .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
    • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives .

What strategies optimize the compound’s pharmacokinetic properties?

Q. Advanced Medicinal Chemistry

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility (logP reduction) while retaining activity .
  • Prodrug Design : Mask the ketone group as an ester to enhance oral bioavailability .
  • In Vivo Testing : Pharmacokinetic profiling in rodent models to measure half-life, Cmax_{max}, and AUC .

How does structural modification impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights

  • Bromine Substitution : The 5-bromo group on pyrazine enhances electrophilicity, improving target binding. Replacement with Cl or F alters potency .
  • Piperidine vs. Piperazine : Piperidine’s conformational rigidity may reduce off-target effects compared to flexible piperazine analogs .
  • Ketone Modification : Replacing dimethylpropanone with morpholinone increases solubility but may reduce membrane permeability .

Q. Experimental Approach :

  • Analog Synthesis : Systematically vary substituents (e.g., bromine → chlorine, piperidine → azepane) .
  • Bioactivity Screening : Test analogs against a panel of enzymes/cell lines to map SAR trends .

What are the compound’s applications in drug discovery beyond oncology?

Q. Advanced Therapeutic Potential

  • Neurological Disorders : Piperazine/piperidine derivatives modulate serotonin/dopamine receptors, suggesting utility in depression or Parkinson’s disease .
  • Metabolic Diseases : GPCR activation (e.g., GLP1) indicates potential for obesity/diabetes therapy .

Q. Validation Methods :

  • In Vivo Models : Test anti-obesity effects in diet-induced obese mice .
  • Behavioral Assays : Assess antidepressant activity in forced swim tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.